An In-depth Technical Guide to 5-Bromo-5'-methyl-2,2'-bithiophene
An In-depth Technical Guide to 5-Bromo-5'-methyl-2,2'-bithiophene
CAS Number: 146796-00-1
This technical guide provides a comprehensive overview of 5-Bromo-5'-methyl-2,2'-bithiophene, a heterocyclic organic compound of interest to researchers and professionals in organic electronics, materials science, and drug development. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes relevant information on closely related and well-characterized bithiophene derivatives to provide a comparative context for its potential properties and applications.
Chemical and Physical Properties
| Property | 5-Bromo-5'-methyl-2,2'-bithiophene | 5-Bromo-2,2'-bithiophene |
| CAS Number | 146796-00-1 | 3480-11-3 |
| Molecular Formula | C₉H₇BrS₂ | C₈H₅BrS₂ |
| Molecular Weight | 259.19 g/mol | 245.16 g/mol |
| Melting Point | Data not available | 29-32 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Synthesis and Reactivity
Brominated bithiophenes are valuable intermediates in organic synthesis, primarily utilized in cross-coupling reactions to construct more complex conjugated systems. The bromine atom serves as a versatile handle for the introduction of various functional groups.
General Synthesis Approach
A plausible synthetic route to 5-Bromo-5'-methyl-2,2'-bithiophene would likely involve the selective bromination of a 5-methyl-2,2'-bithiophene precursor. A common method for the bromination of thiophene derivatives is the use of N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) or a mixture of chloroform and acetic acid. The reaction is typically carried out at low temperatures to control selectivity.
Experimental Protocol: Synthesis of a Related Compound (5-Bromo-2,2'-bithiophene)
The following is a representative protocol for the synthesis of the closely related 5-Bromo-2,2'-bithiophene, which can be adapted for the synthesis of the target molecule.
Materials:
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2,2'-Bithiophene
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N-bromosuccinimide (NBS)
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N,N-dimethylformamide (DMF)
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Dichloromethane (DCM)
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Methanol (MeOH)
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Ice bath
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Standard laboratory glassware
Procedure:
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Dissolve 2,2'-bithiophene in DMF in a round-bottomed flask and cool the solution in an ice bath.
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Slowly add a solution of one equivalent of NBS in DMF to the cooled bithiophene solution with stirring.
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Allow the reaction to proceed to completion, monitoring by a suitable technique (e.g., TLC).
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Upon completion, quench the reaction and extract the product into dichloromethane.
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Wash the organic layer, dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate), and concentrate it under reduced pressure.
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Purify the crude product by recrystallization from methanol to yield the final product.
Reactivity and Cross-Coupling Reactions
The bromine atom on the thiophene ring makes 5-Bromo-5'-methyl-2,2'-bithiophene an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental for the synthesis of conjugated polymers and small molecules for electronic applications.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
Spectroscopic Data
Specific spectroscopic data for 5-Bromo-5'-methyl-2,2'-bithiophene is not available. However, based on the analysis of related compounds, the following are the expected spectral characteristics.
¹H NMR Spectroscopy
The proton NMR spectrum would be expected to show signals in the aromatic region (typically 6.5-7.5 ppm) corresponding to the protons on the two thiophene rings. The methyl group would exhibit a singlet in the aliphatic region (around 2.5 ppm). The coupling patterns (doublets and doublets of doublets) of the aromatic protons would be indicative of their positions on the rings.
¹³C NMR Spectroscopy
The carbon NMR spectrum would display signals for the nine carbon atoms. The carbons of the thiophene rings would appear in the downfield region (typically 120-145 ppm), while the methyl carbon would be found in the upfield region (around 15 ppm).
Mass Spectrometry
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (259.19 g/mol for C₉H₇BrS₂). A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.
Applications in Research and Development
Brominated bithiophenes are crucial building blocks in the field of materials science, particularly for the development of organic semiconductors.
Organic Electronics
These compounds are precursors for the synthesis of conjugated polymers and small molecules used in a variety of organic electronic devices, including:
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Organic Field-Effect Transistors (OFETs): As components of the active semiconductor layer.
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Organic Photovoltaics (OPVs): As electron-donating materials in the photoactive layer.
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Organic Light-Emitting Diodes (OLEDs): As components of the emissive or charge-transporting layers.
The introduction of a methyl group can influence the solubility, morphology, and electronic properties of the resulting materials.
Caption: Application workflow in organic electronics.
Drug Discovery
Thiophene-containing molecules have been investigated for a wide range of biological activities. The bithiophene scaffold can be a starting point for the synthesis of novel compounds with potential therapeutic applications. The bromo- and methyl-substituents provide sites for further functionalization to explore structure-activity relationships.
Conclusion
5-Bromo-5'-methyl-2,2'-bithiophene is a potentially valuable, yet under-characterized, building block for the synthesis of advanced organic materials. While specific experimental data is currently scarce, its structural similarity to other well-studied brominated bithiophenes suggests its utility in the development of novel conjugated systems for electronic and pharmaceutical applications. Further research is warranted to fully elucidate its properties and unlock its potential.
